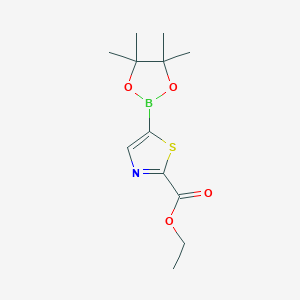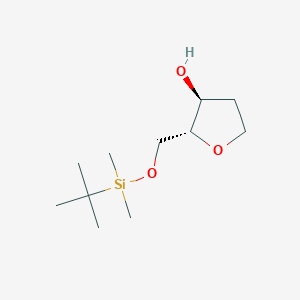
4-(Dodecylsulfanyl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 4-(dodecylthio)-4-oxo-, also known as 4-dodecylsulfanylbutanoic acid, is an organic compound with the molecular formula C16H32O2S. This compound is characterized by the presence of a butanoic acid backbone with a dodecylthio group and a keto group at the fourth carbon position. It is a derivative of butanoic acid, which is a straight-chain alkyl carboxylic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-(dodecylthio)-4-oxo- typically involves the reaction of butanoic acid derivatives with dodecylthiol under specific conditions. One common method is the esterification of butanoic acid followed by the introduction of the dodecylthio group through a nucleophilic substitution reaction. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of butanoic acid, 4-(dodecylthio)-4-oxo- may involve large-scale esterification processes followed by purification steps to isolate the compound. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 4-(dodecylthio)-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the dodecylthio group with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Aplicaciones Científicas De Investigación
Butanoic acid, 4-(dodecylthio)-4-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the formulation of specialty chemicals, surfactants, and additives for various industrial applications.
Mecanismo De Acción
The mechanism of action of butanoic acid, 4-(dodecylthio)-4-oxo- involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, particularly those involved in oxidation-reduction reactions. Its derivatives may also interact with cellular membranes, affecting their permeability and function. The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparación Con Compuestos Similares
Similar Compounds
Butanoic acid: A simpler analog without the dodecylthio and keto groups.
4-Phenylbutanoic acid: Contains a phenyl group instead of a dodecylthio group.
4-Hydroxybutanoic acid: Contains a hydroxyl group instead of a keto group.
Uniqueness
Butanoic acid, 4-(dodecylthio)-4-oxo- is unique due to the presence of both a long alkyl chain (dodecylthio group) and a keto group, which confer distinct chemical and physical properties. These structural features make it a versatile compound for various chemical reactions and applications, setting it apart from its simpler analogs.
Propiedades
Número CAS |
88449-82-5 |
|---|---|
Fórmula molecular |
C16H30O3S |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
4-dodecylsulfanyl-4-oxobutanoic acid |
InChI |
InChI=1S/C16H30O3S/c1-2-3-4-5-6-7-8-9-10-11-14-20-16(19)13-12-15(17)18/h2-14H2,1H3,(H,17,18) |
Clave InChI |
HUDBIJHHONYPSD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCSC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


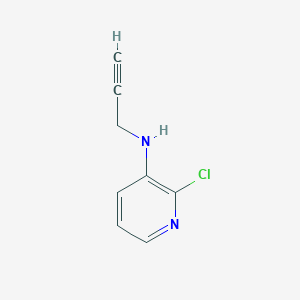
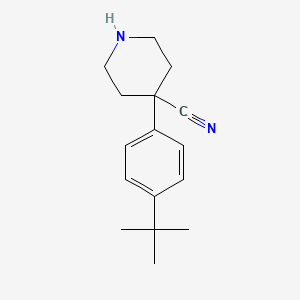
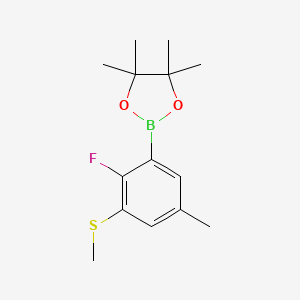
![1,4-Dimethyl-1H-pyrazolo[3,4-B]pyridin-6-OL](/img/structure/B14015391.png)
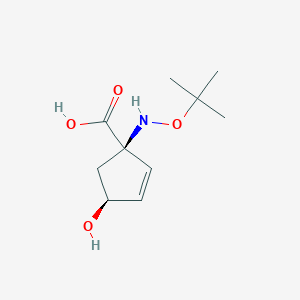

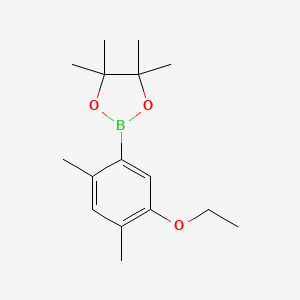
![cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14015409.png)
![3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B14015418.png)
![2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol](/img/structure/B14015422.png)
![Benzo[f][1,7]naphthyridine, 3-chloro-](/img/structure/B14015429.png)
